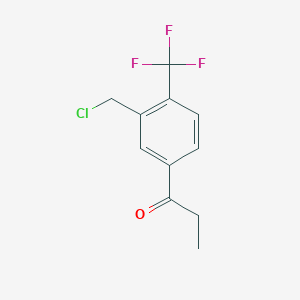

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one

Beschreibung

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one is a substituted propanone derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, compounds like 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4) demonstrate the role of halogenated groups in modulating reactivity and stability . The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chloromethyl group offers a reactive site for further functionalization .

Eigenschaften

Molekularformel |

C11H10ClF3O |

|---|---|

Molekulargewicht |

250.64 g/mol |

IUPAC-Name |

1-[3-(chloromethyl)-4-(trifluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H10ClF3O/c1-2-10(16)7-3-4-9(11(13,14)15)8(5-7)6-12/h3-5H,2,6H2,1H3 |

InChI-Schlüssel |

NBFAYLGBBAIFJC-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloromethylation of 1-(3-(trifluoromethyl)phenyl)propan-1-one

- Starting Material: 1-(3-(trifluoromethyl)phenyl)propan-1-one

- Reaction: Introduction of chloromethyl group at the 3-position of the phenyl ring via chloromethylation.

- Typical Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether, often catalyzed by Lewis acids or acidic conditions.

- Conditions: Controlled temperature to avoid over-chlorination or side reactions.

- Outcome: Selective substitution at the 3-position yields the chloromethyl derivative.

Note: Direct literature on this exact chloromethylation step is sparse; however, chloromethylation of aromatic ketones is a well-established reaction in organic synthesis.

Synthesis via Oxidation and Functional Group Transformations

A detailed method for preparing 1-(3-(trifluoromethyl)phenyl)propan-1-one (the ketone precursor) is described in patent literature, which can then be chloromethylated:

Step 1: Preparation of 1-(3-(trifluoromethyl)phenyl)propan-1-one

- Method: Oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol using chromic anhydride in acidic aqueous solution with organic solvents such as methylene dichloride or ether.

- Conditions: Temperature 25–55 °C, reaction time 3–5 hours, molar ratio of alcohol to oxidant 1:1.3–1.6.

- Yields: High yields (~85%) and improved purity reported.

- Advantages: Mild conditions, industrial scalability, low cost of reagents, and solvent recyclability.

- Reference: Chinese patent CN101891601A details this oxidation process with GC-MS confirmation of product purity.

Step 2: Chloromethylation

- After obtaining the ketone, chloromethylation introduces the chloromethyl group at the aromatic ring's 3-position.

- This step typically uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic catalysis.

Alternative Synthetic Routes for the Ketone Precursor

Diazotization and Reaction with Isopropenyl Acetate

- Starting from 3-trifluoromethylaniline, diazotization forms a diazonium salt.

- Reaction with isopropenyl acetate in the presence of catalytic cuprous or cupric salts yields 1-(3-(trifluoromethyl)phenyl)propan-1-one.

- Purification via bisulfite complex formation or vacuum distillation.

- Yields reported around 42%.

- Reference: European patent EP0810195A1 describes this process as an industrially viable route for fenfluramine intermediate synthesis.

Summary Table of Preparation Methods

Analytical and Purity Considerations

- Purity of the ketone intermediate is confirmed by GC-MS analysis, showing conformity with standard references.

- Chloromethylation requires careful control to avoid poly-substitution or decomposition.

- Purification typically involves crystallization or distillation under reduced pressure.

Research Findings and Industrial Relevance

- The oxidation method using chromic anhydride is favored for industrial production due to its balance of yield, cost, and environmental considerations (solvent recyclability).

- The diazotization approach offers a route from readily available aniline derivatives but with lower yields and more complex purification.

- Chloromethylation remains a classical step but requires strict control due to the reactivity of chloromethylating agents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The chloromethyl and trifluoromethyl groups play a crucial role in determining its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Positioning : The 3-ClCH₂ and 4-CF₃ arrangement in the target compound likely increases electrophilicity at the chloromethyl site compared to analogs with isolated CF₃ groups (e.g., 1-(3-CF₃-phenyl)propan-1-one) .

- Bioactivity : Compounds with sulfonyl or thio groups (e.g., 4h in ) exhibit enhanced enzyme inhibition, suggesting that the target compound could be tailored for similar applications via functional group addition .

Physicochemical and Spectroscopic Comparisons

Boiling/Melting Points and Solubility:

While explicit data for the target compound are unavailable, analogs provide insights:

- 1-(4-Cyclopropylidenepiperidin-1-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2097913-51-2): High molecular weight (403.5 g/mol) correlates with low volatility, typical of trifluoromethylated aromatics .

- 1-(3,4-Dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one (BIA): Polar nitro and hydroxyl groups improve aqueous solubility compared to non-polar CF₃/ClCH₂ derivatives .

Spectroscopic Data:

- ESI-MS: Analogs like 8d and 8e (m/z = 412.1 [M+H]⁺) confirm the stability of chloromethyl-trifluoromethyl propanones under mass spectrometry conditions .

- NMR : reports δ 7.2–7.8 ppm for aromatic protons in similar compounds, suggesting the target compound’s phenyl ring protons would resonate in this range .

Reaction Conditions and Catalysts:

Challenges:

- Steric hindrance from the 3-ClCH₂ and 4-CF₃ groups may reduce reaction efficiency, as seen in lower yields for bis(trifluoromethyl) derivatives () .

Biologische Aktivität

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a chloromethyl group and a trifluoromethyl group attached to a phenyl ring. These functional groups significantly influence the compound's biological activity, making it of interest in medicinal chemistry and related fields.

- Molecular Formula : C11H10ClF3O

- Molecular Weight : 250.64 g/mol

- CAS Number : 1806417-10-6

The biological activity of this compound is primarily attributed to the following properties:

- Trifluoromethyl Group : Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. This group can also increase lipophilicity, facilitating better membrane permeability and interaction with biological targets .

- Chloromethyl Group : The presence of the chloromethyl group can enhance reactivity with various biological targets, potentially allowing the compound to act as an inhibitor or modulator in different biochemical pathways.

Antimicrobial Activity

A study involving trifluoromethyl phenyl derivatives showed that these compounds exhibited potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus. The compounds demonstrated low toxicity towards human cultured cells, suggesting a favorable therapeutic index .

Anticancer Potential

Trifluoromethyl-containing compounds have been investigated for their anticancer properties. For instance, similar structures have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The electronic properties imparted by the trifluoromethyl group may enhance interactions with specific cellular targets involved in cancer progression .

Case Study 1: Antibacterial Activity

In a comparative study of trifluoromethyl phenyl derivatives, two compounds were highlighted for their effectiveness against Staphylococcus aureus. These compounds achieved low minimum inhibitory concentrations (MIC) and demonstrated bactericidal effects in time-kill assays. They also inhibited biofilm formation and disrupted established biofilms, indicating their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications in the positioning of functional groups significantly impacted biological activity. For instance, altering the position of the trifluoromethyl group on the phenyl ring resulted in varying degrees of potency against specific biological targets, underscoring the importance of precise structural configurations in drug design .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Trifluoromethyl Phenyl Derivative A | Antibacterial | Staphylococcus aureus | 0.5 | Effective against biofilm formation |

| Trifluoromethyl Phenyl Derivative B | Anticancer | Various cancer cell lines | Varies | Induces apoptosis and cell cycle arrest |

Q & A

Q. What are the established synthetic methodologies for preparing 1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a chloromethyl-trifluoromethyl-substituted benzaldehyde and propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Alternatively, Claisen-Schmidt condensation between appropriately substituted acetophenones and aldehydes in ethanol with NaOH as a base is effective, yielding α,β-unsaturated ketones that can be hydrogenated to the target compound . Key factors affecting yield include:

- Catalyst selection : Lewis acids (AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- Aromatic protons (δ 7.2–8.1 ppm) and the carbonyl carbon (δ ~200 ppm) confirm the propanone backbone .

- Chloromethyl (-CH₂Cl) protons appear as a singlet (~δ 4.5 ppm), while the trifluoromethyl (-CF₃) group is identified by a ¹³C signal at δ ~120 ppm (quartet due to coupling with fluorine) .

- FT-IR : A strong carbonyl stretch (C=O, ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic .

- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (C₁₁H₉ClF₃O = 273.02 g/mol) .

Advanced Research Questions

Q. How do the electronic and steric effects of the chloromethyl and trifluoromethyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, polarizing the aromatic ring and activating the chloromethyl (-CH₂Cl) substituent toward nucleophilic attack. However, steric hindrance from the bulky CF₃ group can slow reactions at the ortho position. To mitigate this:

- Use polar solvents (e.g., DMSO) to stabilize transition states.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Kinetic studies using Hammett plots can quantify substituent effects on reaction rates .

Q. What strategies can researchers employ to resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC can distinguish between aromatic and aliphatic protons .

- X-ray crystallography : Provides unambiguous structural confirmation, especially for regiochemical ambiguities (e.g., para vs. meta substitution) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways and validate spectral assignments .

Q. Can computational chemistry approaches predict the regioselectivity of reactions involving this compound, and what parameters are critical for accurate modeling?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic effects and predict regioselectivity. Key parameters include:

- Solvent models : Use the SMD continuum model to account for solvation effects.

- Transition state optimization : IRC (Intrinsic Reaction Coordinate) analysis verifies reaction pathways .

- Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites based on HOMO-LUMO gaps .

Validation against experimental data (e.g., NMR chemical shifts) ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.